molecular formula C13H9BrN2O2 B5529643 5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide

5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide

Cat. No.: B5529643
M. Wt: 305.13 g/mol
InChI Key: ZIDKPRBQWCUOPG-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring, a cyanomethyl group attached to the phenyl ring, and a carboxamide group at the 2-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-furoic acid with 4-(cyanomethyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential antimicrobial and anticancer activities. The presence of the cyanomethyl and bromine groups enhances its biological activity .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design.

Properties

IUPAC Name

5-bromo-N-[4-(cyanomethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2/c14-12-6-5-11(18-12)13(17)16-10-3-1-9(2-4-10)7-8-15/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDKPRBQWCUOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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